Promecarb-d3

説明

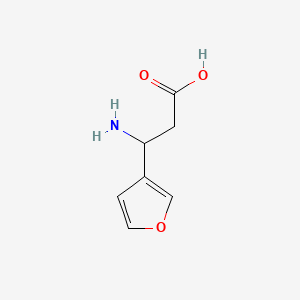

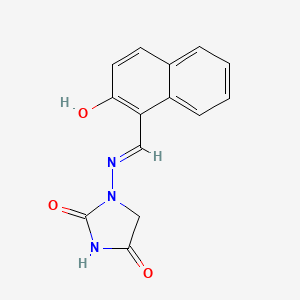

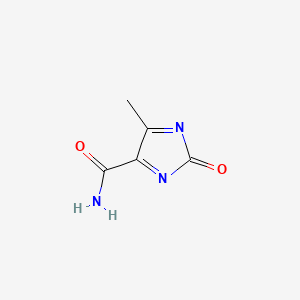

Promecarb-d3 is a reference standard for environmental testing . It has a molecular formula of C12 2H3 H14 N O2 and a molecular weight of 210.29 . It is a stable isotope labelled compound .

Molecular Structure Analysis

This compound has a molecular formula of C12 2H3 H14 N O2 . The structure of Promecarb, which is similar to this compound, has been analyzed and is available on ChemSpider .Physical and Chemical Properties Analysis

Promecarb, a compound similar to this compound, has a density of 1.0±0.1 g/cm3, a boiling point of 282.0±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 52.1±3.0 kJ/mol and a flash point of 124.3±27.3 °C .科学的研究の応用

Analytical Method Development for Pesticide Detection

Promecarb-d3, a carbamate insecticide, has been the focus of various studies primarily for its detection and quantification in environmental samples. A novel extraction method, Dispersive Nano-Solid material-Ultrasound Assisted Micro-Extraction (DNSUAME), was developed using NiZnS nanomaterial loaded on activated carbon for the preconcentration of promecarb pesticides in water samples. This method showed great adsorptive ability towards promecarb, indicating its potential for environmental monitoring and ensuring water safety (Khodadoust, Ghaedi, & Hadjmohammadi, 2013).

Degradation and Kinetic Studies

Understanding the degradation mechanism and kinetics of promecarb in aqueous media is vital for assessing its environmental impact. Research employing UV spectrophotometry and reversed-phase HPLC revealed significant reactivity of promecarb in alkaline solutions. These studies are crucial for developing strategies to mitigate the environmental impact of pesticide residues (Bakhti & Hamida, 2017).

Chemiluminescence in Pesticide Determination

A flow injection-chemiluminescent method was proposed for the determination of promecarb, highlighting a novel approach in the analytical chemistry field. This method relies on converting pesticides into methylamine through UV light irradiation, showcasing the integration of photochemical reactions in pesticide analysis (Pérez-Ruíz, Martínez-Lozano, Tomás, & Martín, 2002).

Analytical Method Development for Tobacco Analysis

A sensitive method was developed for determining promecarb residues in tobacco, utilizing liquid extraction and gas chromatography. This study emphasizes the importance of developing robust analytical methods for ensuring the safety and quality of agricultural products (Canbay, 2018).

Safety and Hazards

作用機序

Target of Action

Promecarb-d3, also known as 3-Methyl-5-isopropylphenyl-N-methylcarbamate , primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Mode of Action

This compound acts as a cholinesterase inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . By suppressing the action of AChE, this compound prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound disrupts the normal function of this pathway, leading to an overstimulation of the nerves and muscles due to the excess acetylcholine .

Pharmacokinetics

It’s known that the compound has a molecular weight of 21029

Result of Action

The primary result of this compound’s action is the overstimulation of nerves and muscles due to the accumulation of acetylcholine . This can lead to a variety of symptoms, including excessive salivation and eye-watering in low doses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that this compound is used as a reference standard for environmental testing , suggesting that it may be stable under a variety of environmental conditions.

特性

IUPAC Name |

(3-methyl-5-propan-2-ylphenyl) N-(trideuteriomethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8(2)10-5-9(3)6-11(7-10)15-12(14)13-4/h5-8H,1-4H3,(H,13,14)/i4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAPQAJKAFRNJB-GKOSEXJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(=O)NC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)OC1=CC(=CC(=C1)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-4,7-Methanopyrano[4,3-c]pyridine](/img/structure/B592499.png)

![4-[2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]ethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B592504.png)